C3Zum5A33F
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of C3Zum5A33F involves multiple steps, starting with the preparation of intermediate compounds that are subsequently reacted to form the final product. The synthetic route typically includes the following steps:
Preparation of Intermediate Amines: The initial step involves the synthesis of intermediate amines through a series of reactions, including reductive amination and protection-deprotection cycles.
Coupling Reactions: The intermediate amines are then coupled with long-chain fatty acids or their derivatives under specific reaction conditions, such as the use of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Reactions: Large-scale batch reactions are conducted in industrial reactors, ensuring precise control over reaction conditions such as temperature, pressure, and pH.
Continuous Flow Synthesis: In some cases, continuous flow synthesis methods are employed to enhance efficiency and yield.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
C3Zum5A33F undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Coupling Agents: EDCI, DMAP
Solvents: Common solvents include dichloromethane, methanol, and ethanol.
Major Products Formed
Scientific Research Applications
C3Zum5A33F has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex molecules and polymers.
Biology: Investigated for its potential role in modulating biological pathways and cellular processes.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and metabolic disorders.
Industry: Utilized in the development of advanced materials and coatings with unique properties.
Mechanism of Action
The mechanism of action of C3Zum5A33F involves its interaction with specific molecular targets and pathways. The compound is known to:
Bind to Enzymes: It can bind to and inhibit certain enzymes, affecting metabolic pathways.
Modulate Receptors: It may interact with cellular receptors, altering signal transduction pathways.
Influence Gene Expression: The compound can impact gene expression, leading to changes in cellular behavior and function.
Comparison with Similar Compounds
C3Zum5A33F can be compared with other similar compounds, such as:
Hexadecanamide Derivatives: Similar in structure but with variations in the length and branching of hydrocarbon chains.
Polyamine Compounds: Share the presence of multiple amino groups but differ in their overall molecular architecture.
Fatty Acid Amides: Similar in having long hydrocarbon chains but differ in the functional groups attached.
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
441022-64-6 |
---|---|
Molecular Formula |
C32H68N6O2 |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
N-[(5R)-5-amino-6-[3-[4-(3-aminopropylamino)butylamino]propylamino]-6-oxohexyl]hexadecanamide |
InChI |
InChI=1S/C32H68N6O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-22-31(39)37-28-16-15-21-30(34)32(40)38-29-20-27-36-25-18-17-24-35-26-19-23-33/h30,35-36H,2-29,33-34H2,1H3,(H,37,39)(H,38,40)/t30-/m1/s1 |
InChI Key |
USNCWPSRPOWEBG-SSEXGKCCSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCC[C@H](C(=O)NCCCNCCCCNCCCN)N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NCCCCC(C(=O)NCCCNCCCCNCCCN)N |
Origin of Product |
United States |
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